molecular formula C13H20N2O2S B4766471 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide

5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide

Cat. No. B4766471
M. Wt: 268.38 g/mol
InChI Key: BMLIRJZYQBYCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide, also known as ETEC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ETEC is a thiophene derivative that belongs to the class of N-alkylated morpholine compounds. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide involves the inhibition of PKC enzymes, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. PKC enzymes are activated by various stimuli, including growth factors, hormones, and neurotransmitters. The activation of PKC enzymes leads to the phosphorylation of various target proteins, which results in the modulation of cellular processes.
Biochemical and physiological effects
The inhibition of PKC by 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide induces apoptosis by inhibiting the activation of PKC enzymes, which are involved in the regulation of cell growth and survival. In the brain, 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been found to reduce oxidative stress and inflammation, which are associated with neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The use of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in lab experiments has several advantages, including its high potency and selectivity for PKC enzymes. However, the synthesis of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide is a complex and challenging process that requires expertise in organic chemistry. Furthermore, the use of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in lab experiments may be limited by its potential toxicity and side effects.

Future Directions

For research on 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide could include the development of novel synthesis methods to improve its yield and purity. Furthermore, the use of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in combination with other therapeutic agents could lead to synergistic effects in the treatment of various diseases. Additionally, further research is needed to explore the potential side effects and toxicity of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in humans.
Conclusion
In conclusion, 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The inhibition of PKC by 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been shown to have anti-tumor effects in cancer cells and neuroprotective properties in the brain. The use of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in lab experiments has several advantages, but its potential toxicity and side effects may limit its use. Future research on 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide could lead to the development of novel therapeutic agents for the treatment of various diseases.

Scientific Research Applications

5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The inhibition of PKC by 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

5-ethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-2-12-9-11(10-18-12)13(16)14-3-4-15-5-7-17-8-6-15/h9-10H,2-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLIRJZYQBYCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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